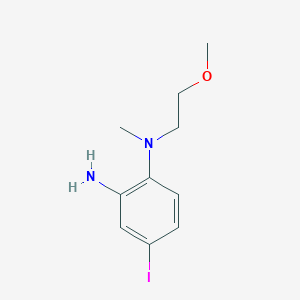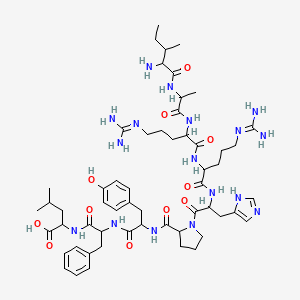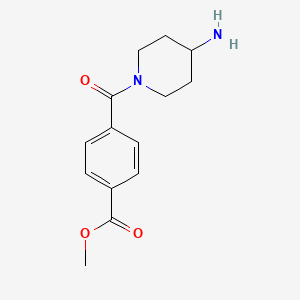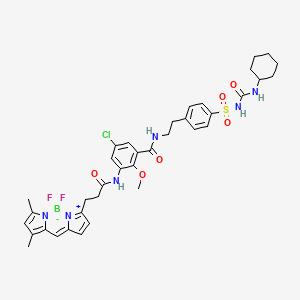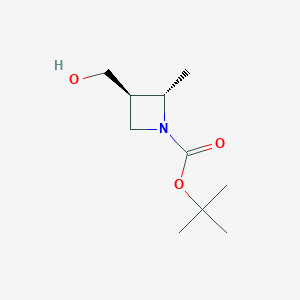
N-benzyl-4,5-dibromothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4,5-dibromothiophene-2-carboxamide is a chemical compound characterized by its thiophene ring structure substituted with bromine atoms and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4,5-dibromothiophene-2-carboxamide typically involves the following steps:
Bromination: Thiophene is brominated to introduce bromine atoms at the 4 and 5 positions.
Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group.
Benzyl Group Addition: The benzyl group is added to the carboxamide nitrogen.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-4,5-dibromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the bromine atoms to hydrogen atoms.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dibromothiophene derivatives.
Substitution: Various substituted thiophenes.
Applications De Recherche Scientifique
N-benzyl-4,5-dibromothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Employed in the production of materials with specific properties.
Mécanisme D'action
The mechanism by which N-benzyl-4,5-dibromothiophene-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-benzyl-4,5-dibromothiophene-2-carboxamide is compared to other similar compounds, such as:
N-benzyl-2-(4-nitrobenzoyl)amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with different substituents.
N-benzylpiperidine-4-carboxaldehyde: Different core structure but similar functional groups.
Uniqueness: this compound is unique due to its specific combination of bromine atoms and carboxamide group on the thiophene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9Br2NOS |
|---|---|
Poids moléculaire |
375.08 g/mol |
Nom IUPAC |
N-benzyl-4,5-dibromothiophene-2-carboxamide |
InChI |
InChI=1S/C12H9Br2NOS/c13-9-6-10(17-11(9)14)12(16)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
Clé InChI |
GUYVDMYEBDVJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(S2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
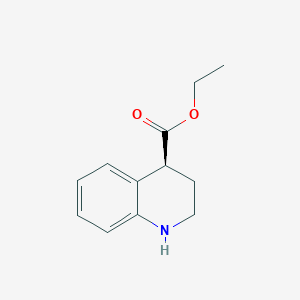
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)


